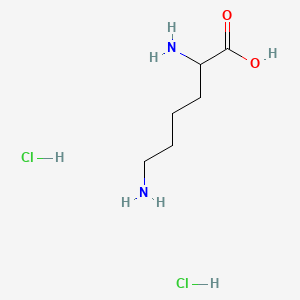

DL-Lysine dihydrochloride

Overview

Description

DL-Lysine dihydrochloride is a racemic mixture of the D- and L- enantiomers of lysine . It is an essential amino acid used in a wide range of applications including as a supplement in cell culture media, a substrate of enzymes such as L-lysine oxidase, a component of poly-lysine polymers, and a substrate for oxidation and glycation mechanism studies .

Synthesis Analysis

The synthesis of DL-Lysine dihydrochloride involves the use of the heavy-atom technique . The exact process may vary depending on the specific requirements of the synthesis.Physical And Chemical Properties Analysis

DL-Lysine dihydrochloride is a solid at 20°C . It has a density of 1.1±0.1 g/cm3, a boiling point of 311.5±32.0 °C at 760 mmHg, and a flash point of 142.2±25.1 °C . It is soluble in water .Scientific Research Applications

Peptide Synthesis

DL-Lysine dihydrochloride is commonly used in the synthesis of peptides. Its role as a building block for peptides makes it a valuable reagent in biochemistry and molecular biology research. The compound’s solubility in water and its ability to act as a substrate for peptide bond formation are crucial for constructing polypeptides and proteins in a controlled laboratory setting .

Biofortification of Crops

In agricultural science, DL-Lysine dihydrochloride plays a significant role in the biofortification of crops. It is used to enhance the nutritional quality of plant proteins by increasing their lysine content. This is particularly important in developing countries where cereal crops with low lysine levels are staple foods .

Nutritional Supplements

In the food and beverage industry, DL-Lysine dihydrochloride is utilized as a nutritional supplement. It is added to animal feed to promote growth and health due to its role as an essential amino acid. In human nutrition, it is used to fortify dietary products and to manage conditions like herpes infections and osteoporosis .

Industrial Biomanufacturing

DL-Lysine dihydrochloride serves as a chemical intermediate in industrial biomanufacturing. It is used to produce a variety of chemicals, including pharmaceutical ingredients and materials for the production of biopolymers. The compound’s role in this field is expanding as efforts are made to decrease production costs and explore its potential as a feedstock for high-value chemicals .

Environmental Science Applications

In environmental science, DL-Lysine dihydrochloride is used in the construction of polylysine polymers. These polymers are useful in producing lysine-based polypeptide gels and films, which have applications in environmental remediation and pollution control .

Medical Research

DL-Lysine dihydrochloride is instrumental in medical research, particularly in studies related to amino acid metabolism and its effects on human health. It is used in clinical trials to investigate the therapeutic potential of lysine in various conditions, including its impact on muscle mass, glucose metabolism, and anxiety management .

Safety and Hazards

Mechanism of Action

Target of Action

DL-Lysine dihydrochloride is a racemic mixture of the D- and L- enantiomers of lysine . Lysine, an essential amino acid, plays a crucial role in protein synthesis and metabolism . It is a base, as are arginine and histidine, and its ε-amino group acts as a site for hydrogen binding and a general base in catalysis .

Mode of Action

DL-Lysine dihydrochloride interacts with its targets by binding to them through its ε-amino group . Proteins of the herpes simplex virus are rich in L-arginine, and tissue culture studies indicate an enhancing effect on viral replication when the amino acid ratio of L-arginine to lysine is high in the tissue culture media .

Biochemical Pathways

DL-Lysine dihydrochloride affects several biochemical pathways. It is involved in the production of antibodies, hormones, and enzymes . Common posttranslational modifications include methylation of the ε-amino group, giving methyl-, dimethyl-, and trimethyllysine . Collagen contains hydroxylysine which is derived from lysine by lysyl hydroxylase . O-Glycosylation of lysine residues in the endoplasmic reticulum or Golgi apparatus is used to mark certain proteins for secretion from the cell .

Result of Action

The molecular and cellular effects of DL-Lysine dihydrochloride’s action are diverse. It insures the adequate absorption of calcium and helps form collagen, which makes up bone cartilage and connective tissues . Supplemental lysine has putative anti-herpes simplex virus activity . There is preliminary research suggesting that it may have some anti-osteoporotic activity .

properties

IUPAC Name |

2,6-diaminohexanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBURJFZIMRPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951110 | |

| Record name | Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Lysine dihydrochloride | |

CAS RN |

284664-88-6, 617-68-5 | |

| Record name | Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-lysine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE DIHYDROCHLORIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J3H6DC5PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-methoxyphenyl)-3-oxobutyramide]](/img/structure/B1583502.png)

![Tris[4-(diethylamino)phenyl]amine](/img/structure/B1583506.png)

![1,3-Diiminobenz[f]isoindoline](/img/structure/B1583507.png)